molecular formula C21H18O B11967627 5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL CAS No. 55090-32-9

5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL

Katalognummer: B11967627
CAS-Nummer: 55090-32-9
Molekulargewicht: 286.4 g/mol
InChI-Schlüssel: CAIIMJUORNLXOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL is a tricyclic compound with the molecular formula C21H18O and a molecular weight of 286.3670 This compound is known for its unique structure, which includes a seven-membered central ring fused with two benzene rings and a phenyl group attached to the central ring

Analyse Chemischer Reaktionen

5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

This compound has been investigated for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, it has been explored for its solvent enclathration properties, which involve the inclusion of solvent molecules within its crystal structure .

Wirkmechanismus

The mechanism of action of 5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves binding to receptors or enzymes, leading to changes in cellular signaling pathways. This can result in various biological effects, such as modulation of neurotransmitter activity or inhibition of specific enzymes.

Vergleich Mit ähnlichen Verbindungen

5-Phenyl-10,11-dihydro-5H-dibenzo(A,D)cyclohepten-5-OL can be compared to other similar compounds, such as 5-Phenyl-5H-dibenzo(A,D)cyclohepten-5-OL, 11-Phenyl-6,11-dihydrodibenzo(B,E)oxepin-11-OL, and 11-Phenyl-6,11-dihydrodibenzo(B,E)thiepin-11-OL . These compounds share similar tricyclic structures but differ in the functional groups attached to the central ring. The uniqueness of this compound lies in its specific arrangement of phenyl and hydroxyl groups, which can influence its chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

55090-32-9

Molekularformel

C21H18O

Molekulargewicht

286.4 g/mol

IUPAC-Name

2-phenyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol

InChI

InChI=1S/C21H18O/c22-21(18-10-2-1-3-11-18)19-12-6-4-8-16(19)14-15-17-9-5-7-13-20(17)21/h1-13,22H,14-15H2

InChI-Schlüssel

CAIIMJUORNLXOK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.